Elevated Polar Surface Area Drives Distinct Permeability Profile vs. Unsubstituted Parent XC‑386
The polar surface area (PSA) of 3,4‑dimethyl‑5‑(2‑methylbenzyl)pyrano[2,3‑c]pyrazol‑6(1H)‑one is 90.65 Ų , significantly larger than the 55 Ų reported for the unsubstituted parent compound XC‑386 (3,4‑dimethylpyrano[2,3‑c]pyrazol‑6‑one) . This 64 % increase in PSA directly impacts passive membrane permeability and likely reduces blood–brain barrier penetration, potentially making the target compound more suitable for peripheral therapeutic targets where CNS exclusion is desired.
| Evidence Dimension | Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | 90.65 Ų |
| Comparator Or Baseline | XC‑386 (3,4‑dimethylpyrano[2,3‑c]pyrazol‑6‑one): 55 Ų |
| Quantified Difference | +35.65 Ų (+64 %) |
| Conditions | Predicted PSA values (Aladdin Scientific for target; ChemSpider EPISuite for XC‑386) |
Why This Matters
A higher PSA reduces passive membrane permeability and can be a decisive factor for researchers seeking peripherally restricted lead compounds; procurement of a specific 5‑substituted derivative ensures this property is embedded in the experimental system.
